molecular formula C13H10N2OS B5980145 5-benzyl-3-(2-thienyl)-1,2,4-oxadiazole

5-benzyl-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No.: B5980145
M. Wt: 242.30 g/mol
InChI Key: WSHBYOOZHQPVSF-UHFFFAOYSA-N
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Description

5-Benzyl-3-(2-thienyl)-1,2,4-oxadiazole is a chemical scaffold based on the privileged 1,2,4-oxadiazole heterocycle, a structure of high interest in modern medicinal chemistry and drug discovery . This heterocyclic system is recognized for its unique bioisosteric properties, serving as a metabolically stable equivalent for ester and amide functional groups, which can enhance the stability and pharmacokinetic profiles of lead compounds . The specific substitution pattern of benzyl and thienyl rings at the 3- and 5-positions of the 1,2,4-oxadiazole ring is designed to explore structure-activity relationships in various biological targets. Compounds featuring the 1,2,4-oxadiazole nucleus have been extensively investigated for a wide spectrum of pharmacological activities. Research indicates potential applications in developing agents for neurodegenerative diseases, with some derivatives demonstrating excellent inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research . Furthermore, the 1,2,4-oxadiazole scaffold is found in studies targeting anticancer activity, anti-inflammatory effects, and antimicrobial properties, making it a versatile template for hit-to-lead optimization campaigns . The inherent potential of this heterocycle is evidenced by its presence in FDA-approved drugs and naturally occurring bioactive molecules, such as the agonist quisqualic acid . This product is intended for research purposes to further explore these and other therapeutic areas.

Properties

IUPAC Name

5-benzyl-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-2-5-10(6-3-1)9-12-14-13(15-16-12)11-7-4-8-17-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHBYOOZHQPVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. Specifically, 5-benzyl-3-(2-thienyl)-1,2,4-oxadiazole has shown promise as a potent inducer of apoptosis in cancer cells.

  • Mechanism of Action : The compound is believed to act by triggering apoptotic pathways in various cancer cell lines. For instance, derivatives have been tested against human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung carcinoma (A549) cells, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .
Cell Line IC50 Value (µM) Reference
HT-2992.4
MCF-70.48 - 1.93
A5490.11

Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various bacterial strains, including multidrug-resistant strains of Staphylococcus aureus (MRSA).

  • Synergistic Effects : Studies indicate that this compound can exhibit synergistic effects when combined with traditional antibiotics like oxacillin. For example, a checkerboard assay demonstrated a fractional inhibitory concentration index (FIC) value indicating strong synergy .
Bacterial Strain MIC (µg/mL) FIC Index Reference
MRSA0.780.396

Inhibition of Enzymatic Activity

Research has also identified this compound as an effective inhibitor of various enzymes involved in disease processes.

  • Examples :
    • Inhibitors of HIV integrase and human neutrophil elastase have been developed from oxadiazole derivatives.
    • The compound has shown potential in inhibiting tyrosine kinases and DNA topoisomerases, which are critical targets in cancer therapy .

Potential in Drug Development

The structural versatility of the 1,2,4-oxadiazole ring makes it an attractive scaffold for drug design.

  • Bioisosteric Characteristics : The compound serves as a metabolically stable analog for ester or amide functionalities in pharmacologically significant molecules. This characteristic enhances its potential as a lead compound for further modifications aimed at improving efficacy and reducing toxicity .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound:

  • Maftei et al. (2020) : Investigated the synthesis of novel oxadiazole derivatives and their anticancer activities against multiple cancer cell lines. The study found that compounds exhibited significant cytotoxicity compared to standard treatments like doxorubicin .
  • Kumar et al. (2020) : Developed bis-1,2,4-oxadiazole-fused benzothiazole derivatives and evaluated their activity against A549 and MCF-7 cell lines. Some analogs showed comparable activity to established chemotherapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a systematic comparison of 5-benzyl-3-(2-thienyl)-1,2,4-oxadiazole with structurally related compounds:

Substituent Effects on Bioactivity

Compound Substituents Biological Activity Key Findings Reference
This compound 5-Benzyl, 3-(2-thienyl) Not explicitly reported (inferred potential: antimicrobial, antiviral) Structural similarity to dengue virus inhibitors (e.g., 3-phenyl-5-[(E)-2-(thienyl)ethenyl]-1,2,4-oxadiazole) suggests possible antiviral activity .
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole 5-Chloromethyl, 3-(2-thienyl) Antifungal, nematicidal Chloromethyl group enhances reactivity; derivatives show antifungal/nematicidal activity via amide fragment interactions .
3-Phenyl-5-[(E)-2-(thienyl)ethenyl]-1,2,4-oxadiazole 3-Phenyl, 5-ethenyl-thienyl Dengue virus inhibition (NS5 polymerase target) Ethenyl linker improves conjugation, enhancing antiviral potency (IC₅₀: 0.5–2 μM) .
Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) 3-Benzoic acid, 5-(2-fluorophenyl) Treatment of Duchenne muscular dystrophy Fluorophenyl group enhances bioavailability; oxadiazole acts as a bioisostere for ester groups .

Key Observations:

  • Benzyl vs. Chloromethyl: The benzyl group in this compound may improve lipophilicity and membrane permeability compared to the electrophilic chloromethyl group in 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole. However, chloromethyl derivatives exhibit stronger antifungal/nematicidal activity due to their reactivity .
  • Thienyl vs. Phenyl: The 2-thienyl group’s electron-rich nature enhances π-stacking interactions in biological targets, as seen in dengue virus inhibitors . Phenyl-substituted derivatives (e.g., Ataluren) prioritize metabolic stability and hydrogen bonding .
  • Ethenyl Linkers: Compounds with ethenyl bridges (e.g., 3-phenyl-5-[(E)-2-(thienyl)ethenyl]-1,2,4-oxadiazole) show improved electronic conjugation, boosting antiviral activity compared to direct thienyl substitution .

Physicochemical and Pharmacokinetic Properties

Property This compound 1,3,4-Oxadiazole Analogues Triazole Derivatives (e.g., 1,2,4-triazole-3-thiol)
Metabolic Stability High (due to aromatic oxadiazole core) Moderate (1,3,4-oxadiazole less stable) Low (triazoles prone to oxidation)
Hydrogen Bonding Oxygen atom participates in H-bonding Stronger (1,3,4-oxadiazole oxygen better positioned) Sulfur in thiols enhances metal coordination
LogP (Lipophilicity) High (benzyl group) Moderate (varies with substituents) Low (polar triazole ring)

Key Observations:

  • 1,2,4- vs. 1,3,4-Oxadiazoles: 1,3,4-Oxadiazoles exhibit stronger hydrogen bonding due to optimal oxygen positioning, enhancing enzyme binding (e.g., alkaline phosphatase inhibition) . However, 1,2,4-oxadiazoles like 5-benzyl-3-(2-thienyl) derivatives offer better metabolic stability .
  • Triazole Comparisons: Triazole derivatives (e.g., 1,2,4-triazole-3-thiol) show lower lipophilicity but higher cytotoxicity in anticancer assays (comparable to Vinblastine) .

Q & A

Q. What are the common synthetic routes for preparing 5-benzyl-3-(2-thienyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example:

  • Step 1 : Prepare a benzyl-substituted amidoxime by reacting benzyl cyanide with hydroxylamine.
  • Step 2 : React the amidoxime with 2-thienyl carbonyl chloride under reflux in anhydrous solvents (e.g., acetonitrile or THF) with a base (e.g., K₂CO₃) to form the oxadiazole ring .
  • Purification : Recrystallization from ethanol or methanol improves yield and purity .

Q. How is this compound structurally characterized?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring connectivity.
  • X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds observed in similar oxadiazoles) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Temperature Control : Low temperatures (-70°C) during dehydrohalogenation steps minimize side reactions (e.g., oligomerization) .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity, while bases like NaNH₂ in liquid ammonia improve regioselectivity .
  • Catalysis : Glacial acetic acid accelerates cyclization by protonating intermediates .

Q. How do electronic effects of substituents influence the reactivity of the oxadiazole ring in electrophilic reactions?

  • Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the oxadiazole ring, facilitating reactions with arenes under superacidic conditions (e.g., CF₃SO₃H) .
  • DFT Studies : Predict regioselectivity in hydroarylation reactions. For example, triflic acid (TfOH) stabilizes cationic intermediates, favoring E/Z-vinyl triflate formation .

Q. Are there contradictions in reported biological activities of 1,2,4-oxadiazole derivatives across studies?

Discrepancies arise due to:

  • Assay Variability : Differences in cell lines (e.g., cancer vs. bacterial models) and concentration ranges.
  • Substituent Effects : Minor structural changes (e.g., para-fluorobenzyl vs. benzyl) alter bioactivity profiles. For instance, fluorinated analogs may show enhanced antimicrobial activity but reduced solubility .
  • Validation : Cross-study replication using standardized protocols (e.g., MIC assays for antimicrobial activity) is critical .

Q. How can computational methods guide the design of this compound analogs for enhanced bioactivity?

  • Molecular Docking : Predict binding affinities to target proteins (e.g., SARS-CoV-2 main protease or bacterial enzymes) .
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity trends. For example, electron-deficient thienyl groups may improve DNA intercalation in anticancer studies .

Methodological Challenges

Q. How to analyze regioselectivity in the formation of 1,2,4-oxadiazole derivatives under varying conditions?

  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-amidoximes) tracks reaction pathways .
  • In Situ Monitoring : Use of HPLC or LC-MS to detect intermediates (e.g., dibromo derivatives) during bromination/dehydrobromination steps .

Q. What are the stability challenges of this compound in biological assays?

  • Hydrolytic Degradation : The oxadiazole ring is prone to hydrolysis at extreme pH. Stability studies in PBS (pH 7.4) with LC-MS monitoring are recommended .
  • Light Sensitivity : Store compounds in amber vials under inert gas to prevent photooxidation of the thienyl group .

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